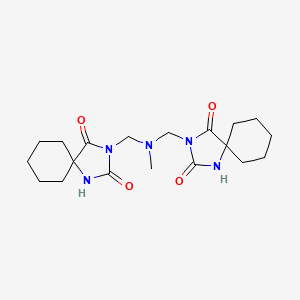
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3'-((methylimino)dimethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- is a complex organic compound with significant applications in various fields. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It is often used in scientific research due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- typically involves multiple steps. One common method includes the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with formaldehyde and methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the careful control of reaction temperatures and the use of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: Shares the spirocyclic structure but lacks the methylimino group.
2,8-Diazaspiro(4.5)decan-1-one: Another spirocyclic compound with similar reactivity but different functional groups.
Uniqueness
The presence of the methylimino group in 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- enhances its reactivity and allows for unique interactions with biological targets. This makes it particularly valuable in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
24631-54-7 |
|---|---|
Molekularformel |
C19H29N5O4 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-[[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C19H29N5O4/c1-22(12-23-14(25)18(20-16(23)27)8-4-2-5-9-18)13-24-15(26)19(21-17(24)28)10-6-3-7-11-19/h2-13H2,1H3,(H,20,27)(H,21,28) |
InChI-Schlüssel |
KFACPCVNTQQKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CN1C(=O)C2(CCCCC2)NC1=O)CN3C(=O)C4(CCCCC4)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


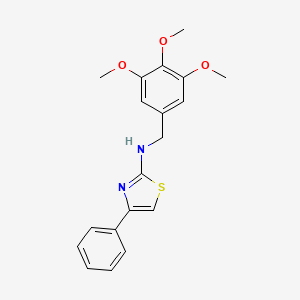

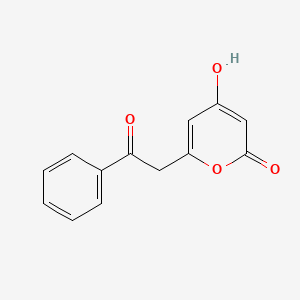
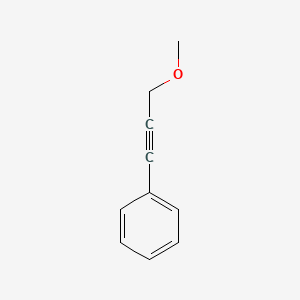


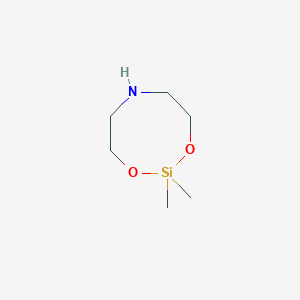
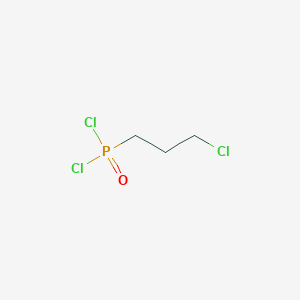
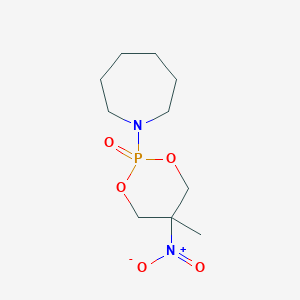
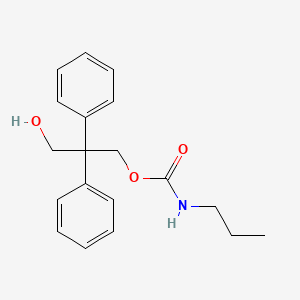
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

